4-Hydroxy-2-phenylpyridine

Vue d'ensemble

Description

4-Hydroxy-2-phenylpyridine (4-HPP) is an organic compound belonging to the class of pyridine derivatives. It is an important intermediate in the synthesis of pharmaceuticals, dyes, and other compounds. 4-HPP is also a key component in the synthesis of a variety of other compounds, including some that are used as drugs.

Applications De Recherche Scientifique

1. Anticancer Activity

4-Hydroxyacridine, which is structurally related to 4-Hydroxy-2-phenylpyridine, has been utilized in the synthesis of cyclopalladated complexes. These complexes have shown promising biological activity, particularly in anticancer applications. One such derivative exhibited greater efficiency than cis-platinum in biological activity studies (Pucci et al., 2006).

2. Co-Crystal Synthesis and Polymorphism

4-Hydroxy-2-phenylpyridine has played a role in co-crystal synthesis and studying polymorphism. For instance, in a study involving 4,4'-bipyridine and 4-hydroxybenzoic acid, synthon polymorphism was observed, showing the stability of co-crystals formed (Mukherjee & Desiraju, 2011).

3. Photophysical Properties and Redox Behavior

Functionalized polypyridine ligands, closely related to 4-Hydroxy-2-phenylpyridine, have been investigated for their photophysical properties and redox behavior. These studies contribute to understanding the electronic properties of such complexes, which can be significant in various applications like light-emitting materials and sensors (Neve et al., 1999).

4. Anti-mycobacterial Applications

Compounds structurally similar to 4-Hydroxy-2-phenylpyridine have been synthesized and evaluated for their inhibitory effects on Mycobacterium tuberculosis. This research indicates potential applications in developing anti-mycobacterial agents (Dannhardt et al., 1991).

5. Glucagon Receptor Antagonism

Research has identified 5-hydroxyalkyl-4-phenylpyridines, related to 4-Hydroxy-2-phenylpyridine, as a new class of glucagon antagonists. These compounds show potential utility for the treatment of diabetes (Ladouceur et al., 2002).

6. Chemical Synthesis and Modification

4-Hydroxy-2-phenylpyridine derivatives have been used in various synthetic processes, such as the synthesis of α-phenylisocinchomeronic and 4-azafluorenone 3-carboxylic acids. This demonstrates its utility in organic synthesis and chemical modifications (Prostakov et al., 1986).

Safety and Hazards

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 4-hydroxy-2-pyridone alkaloids, have been reported to exert diverse biological effects .

Mode of Action

It is suggested that similar compounds may exert a direct topical analgesic effect on the mucosal lining of the urinary tract via the inhibition of voltage-gated sodium channels .

Biochemical Pathways

Similar compounds, such as 4-hydroxy-2-pyridone alkaloids, are known to affect various biological pathways, leading to antifungal, antibacterial, insecticidal, and cytotoxic activity, as well as the induction of neurite outgrowth in different cell assays .

Result of Action

Similar compounds have been reported to exert diverse biological effects, including antifungal, antibacterial, insecticidal, and cytotoxic activity, as well as the induction of neurite outgrowth in different cell assays .

Propriétés

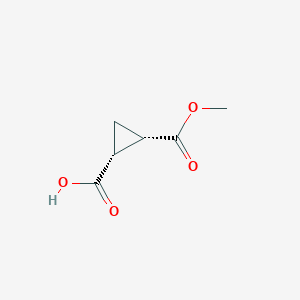

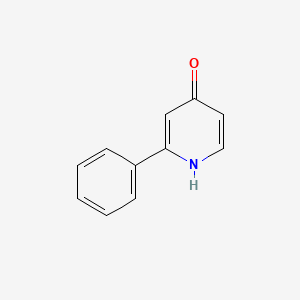

IUPAC Name |

2-phenyl-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c13-10-6-7-12-11(8-10)9-4-2-1-3-5-9/h1-8H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMNHOVLVFACRNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-2-phenylpyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-(2-{[(2,2,2-trifluoroethyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate](/img/structure/B3162939.png)

![Methyl 7-[3-(benzyloxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B3162947.png)

![1-[3-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone](/img/structure/B3162955.png)

![3-[4-(Sec-butyl)anilino]-1-(4-chlorophenyl)-1-propanone](/img/structure/B3162969.png)

![N-(3,4-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B3162973.png)

![N-[(4-fluorophenyl)methyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B3162975.png)

![[1,2,4]Triazolo[4,3-B]pyridazin-3-ylmethanol](/img/structure/B3162982.png)

![[1,2,4]Triazolo[4,3-b]pyridazine-3-carbonitrile](/img/structure/B3162990.png)